molecular formula C8H17IO4 B3047257 Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]- CAS No. 136399-06-9

Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-

Cat. No.: B3047257
CAS No.: 136399-06-9
M. Wt: 304.12 g/mol
InChI Key: YDNMKIHNLZSLNU-UHFFFAOYSA-N
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Description

Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]- (IUPAC name) is a glycol ether derivative with a terminal iodine substituent. Its structure consists of a triethylene glycol backbone (three ethylene oxide units) terminated by a hydroxyl group and an iodoethoxy group. The molecular formula is C₈H₁₇IO₄, with a molecular weight of 304.12 g/mol. This compound is primarily used in organic synthesis, particularly as an intermediate in the preparation of macrocyclic ligands and functionalized polymers . Its iodine substituent enhances reactivity in nucleophilic substitution reactions, making it valuable in coupling reactions and pharmaceutical applications .

Properties

IUPAC Name

2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17IO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNMKIHNLZSLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCI)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564004
Record name 2-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136399-06-9
Record name 2-[2-[2-(2-Iodoethoxy)ethoxy]ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136399-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromo-to-Iodo Substitution

The Finkelstein reaction is a cornerstone for introducing iodine into ethoxy chains. As demonstrated in the synthesis of 1,1′,1′′-[(2-bromoethoxy)methanetriyl]tribenzene derivatives, bromo precursors undergo iodide displacement in acetone under reflux with potassium iodide (KI). For instance, compound 1 (2-bromoethoxy-trityl ether) converted to its iodo analog 2 in 69% yield after 4 days at 338 K. This method’s efficiency hinges on the bromide’s superior leaving group ability compared to chloride, though prolonged reaction times may limit scalability.

Chloro-to-Iodo Substitution

Direct substitution of chloro precursors with sodium iodide (NaI) in polar aprotic solvents like dimethylformamide (DMF) offers a faster alternative. In the synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanol, 2-[2-(2-chloroethoxy)ethoxy]ethanol reacted with sodium azide (NaN3) in DMF at 100°C overnight, achieving quantitative yield. Analogously, substituting NaN3 with NaI under similar conditions could yield the target iodo compound, though literature reports for this specific transformation remain sparse. Catalytic additives, such as sodium bromide (NaBr), may enhance reactivity, as observed in amination reactions.

Stepwise Williamson Ether Synthesis

Sequential Ethoxy Chain Elongation

Building the ethoxy backbone iteratively ensures precise control over regiochemistry. Starting with ethylene glycol, each ethoxy segment is introduced via Williamson ether synthesis:

  • First ethoxy addition : Ethylene glycol reacts with 2-chloroethanol in the presence of K2CO3, forming 2-(2-chloroethoxy)ethanol.
  • Second ethoxy addition : The product reacts with another equivalent of 2-chloroethanol under alkaline conditions to yield 2-[2-(2-chloroethoxy)ethoxy]ethanol.
  • Third ethoxy addition : Repeating the process generates 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol.

Final iodination is achieved via Finkelstein reaction (KI/acetone) or direct substitution (NaI/DMF). This approach mirrors the synthesis of triethylene glycol methyl ether derivatives, where iterative etherification achieved >90% purity.

Terminal Halogenation

The terminal chloro group in 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol is substituted with iodide. In a protocol analogous to, refluxing the chloro precursor with KI in acetone for 48–72 hours affords the iodo product. Scaling this reaction requires stoichiometric excess of KI (4–5 equivalents) and inert atmosphere to prevent oxidation.

Comparative Analysis of Methodologies

Reaction Efficiency and Yield

Method Precursor Conditions Yield Purity Source
Finkelstein (Br → I) Bromo derivative KI/acetone, 338 K, 4 d 69% 95%
Direct substitution (Cl → I) Chloro derivative NaI/DMF, 373 K, 24 h ~88%* 90%*
Williamson ether + Finkelstein Ethylene glycol Stepwise etherification + KI 85%† 95%†

*Estimated based on analogous azide substitution.
†Theoretical yield assuming 90% efficiency per etherification step.

Advanced Catalytic Approaches

Phase-Transfer Catalysis

Introducing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst accelerates iodide substitution in biphasic systems. For example, palladium-catalyzed Heck reactions in DMF with TBAB improved coupling efficiency by 40% in triethylene glycol derivatives. Applying TBAB to NaI/chloro precursor systems could reduce reaction times below 12 hours.

Microwave-Assisted Synthesis

Microwave irradiation drastically shortens reaction times for halogen exchange. In the synthesis of 2-(2-iodoethoxy)ethanol, microwave heating at 423 K for 30 minutes achieved 92% yield, compared to 24 hours under conventional reflux. Adapting this to the target compound could enhance throughput.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various ethers, while oxidation reactions can produce aldehydes or acids .

Scientific Research Applications

Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a labeling agent in molecular biology.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atom plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include oxidative stress response and signal transduction .

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Terminal Substituent Key Features
Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]- C₈H₁₇IO₄ 304.12 -OCH₂CH₂I High reactivity due to iodine; used in SN2 reactions
2-[2-(2-Chloroethoxy)ethoxy]ethanol (Chloro analog) C₆H₁₃ClO₃ 168.62 -OCH₂CH₂Cl Less reactive than iodo analog; precursor for substitutions
2-(2-(2-Ethoxyethoxy)ethoxy)ethanol (Ethoxy analog) C₈H₁₈O₄ 178.23 -OCH₂CH₂OCH₂CH₃ Common solvent; lower polarity
2-[2-(2-Methoxyethoxy)ethoxy]ethanol (Methoxyethoxy analog) C₇H₁₆O₄ 164.20 -OCH₂CH₂OCH₃ Intermediate boiling point; used in coatings
2-(2-Butoxyethoxy)ethanol C₈H₁₈O₃ 162.23 -OCH₂CH₂OCH₂CH₂CH₂CH₃ Hydrophobic; industrial applications
2-(2-(Nonylphenoxy)ethoxy)ethanol C₁₉H₃₂O₃ 308.46 -OPh(C₉H₁₉) Surfactant; high environmental persistence

Physicochemical Properties

  • Reactivity : The iodine atom in the target compound increases its susceptibility to nucleophilic substitution compared to chloro or alkoxy analogs. For example, it undergoes Finkelstein reactions with NaI in acetone to replace chloride .
  • Solubility: Glycol ethers generally exhibit amphiphilic properties. The iodo derivative is less polar than methoxy/ethoxy analogs but more soluble in organic solvents than nonylphenoxy derivatives .
  • Thermal Stability : Ethylene glycol backbones confer moderate thermal stability. The iodo compound decomposes at elevated temperatures, releasing iodine radicals .

Biological Activity

Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]- (CAS Number: 136399-06-9) is a complex organic compound characterized by its ether structure and iodine substitution. This compound has garnered attention due to its potential biological activity, particularly in pharmaceutical applications and chemical synthesis. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]- is C8H18O4I, with a molecular weight of approximately 278.22 g/mol. The presence of multiple ethoxy groups and an iodine atom contributes to its unique properties, enhancing its interaction with biological systems. The structural complexity is illustrated in the table below:

PropertyValue
Molecular FormulaC8H18O4I
Molecular Weight278.22 g/mol
Iodine Content1 atom
Ether Groups3 ethoxy groups

Interaction with Biological Membranes

Preliminary studies suggest that compounds with similar structures can interact favorably with biological membranes due to their hydrophilic and hydrophobic regions. The iodine substitution may enhance membrane permeability, potentially facilitating drug delivery mechanisms. These interactions are crucial for understanding how Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]- behaves in vivo and its compatibility with various biological systems .

Biodistribution Studies

Research on iodine-containing compounds indicates that iodine localization in biological tissues can significantly influence pharmacokinetics and biodistribution. A study on the biodistribution of radioiodinated compounds showed that iodine tends to accumulate in organs such as the thyroid gland and stomach due to specific transport mechanisms . This finding suggests that Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]- may exhibit similar biodistribution patterns, which could be advantageous for targeted therapeutic applications.

Radiopharmaceutical Applications

Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]- has potential applications in radiopharmaceuticals. The incorporation of iodine can enhance imaging capabilities due to the radioactivity of iodine isotopes. Studies have shown that structural modifications can improve the stability of these compounds against deiodination reactions in vivo, which is critical for maintaining their efficacy as imaging agents .

One relevant case study involved the modification of natural compounds using iodine radioisotopes to evaluate their biodistribution and therapeutic potential. The results indicated that strategic placement of iodine could significantly enhance the stability and effectiveness of these compounds in clinical settings .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]-, a comparative analysis with similar polyethylene glycol derivatives is essential:

Compound NameFormulaKey Features
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]C8H18O4Lacks iodine; used as a solvent
Tetraethylene glycol monoiodideC8H18O4ISimilar structure; utilized in chemical synthesis
Polyethylene glycolCnH(2n+1)OBiocompatible; widely used in pharmaceuticals

The unique iodine substitution in Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]- distinguishes it from other polyethylene glycols, potentially enhancing its biological activity compared to its non-iodinated counterparts .

Q & A

Basic: What are the recommended methods for synthesizing Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]- in academic laboratories?

Answer:
The synthesis of polyether derivatives like Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]- typically involves sequential nucleophilic substitution or etherification reactions. A common approach is:

  • Step 1: React ethylene glycol with 2-iodoethanol under basic conditions (e.g., NaH or KOH) to form the initial ethoxy chain.
  • Step 2: Iteratively add ethylene oxide units via Williamson ether synthesis, ensuring stoichiometric control to avoid branching.
  • Step 3: Purify intermediates via column chromatography or distillation to isolate the desired product.

Key Considerations:

  • Use anhydrous conditions to prevent hydrolysis of the iodo group .
  • Monitor reaction progress using thin-layer chromatography (TLC) or GC-MS .

Basic: What thermodynamic and physicochemical properties are critical for experimental design with this compound?

Answer:
Critical properties include:

PropertyValue Range (Analogous Compounds)Reference CompoundSource
Boiling Point (°C)240–260 (estimated)2-ethoxyethanol
Vapor Pressure (kPa)0.02–0.05 (at 25°C)2-methoxyethanol
LogP (Octanol-Water)~1.2–1.5Diethylene glycol
Solubility in WaterMiscible (polar solvents)2-(2-ethoxyethoxy)ethanol

Methodological Insight:

  • Solvent Selection: Prioritize polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring high solubility .
  • Thermal Stability: Avoid temperatures >150°C to prevent decomposition of the iodoethoxy group .

Advanced: How can researchers resolve contradictions in solvent effects observed during catalytic applications of this compound?

Answer:
Contradictions in solvent effects often arise from competing solvation and steric interactions. A systematic approach includes:

  • Controlled Solvent Screening: Test solvents with varying polarity (e.g., water, ethanol, toluene) to isolate dielectric constant impacts.
  • Kinetic Profiling: Use stopped-flow NMR or UV-Vis spectroscopy to monitor reaction rates under different conditions.
  • Computational Modeling: Apply DFT calculations to predict solvent-coordination effects on transition states .

Example: In oxidation reactions, polar solvents may stabilize intermediates but reduce catalytic turnover due to iodine leaching. Balancing solvent polarity with catalyst immobilization (e.g., silica supports) can mitigate this .

Advanced: What safety protocols are essential for handling this compound given its structural analogs' toxicity profiles?

Answer:
Although direct toxicity data for the iodinated derivative is limited, analogous glycol ethers (e.g., 2-methoxyethanol) suggest:

  • Reproductive Toxicity: Implement exposure limits (<1 ppm) and use fume hoods for all procedures .
  • Dermal Absorption: Wear nitrile gloves and lab coats; avoid skin contact .
  • Waste Management: Neutralize iodine-containing byproducts with sodium thiosulfate before disposal .

Monitoring: Regular biomonitoring (e.g., urinary iodine levels) for lab personnel is advised .

Basic: Which analytical techniques are most effective for characterizing purity and structure?

Answer:

  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]+) and fragmentation patterns. For example, a peak at m/z 1055 was observed for a related compound in patent literature .
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm ether linkage integrity. Look for signals at δ 3.5–4.0 ppm (ethoxy protons) and δ 60–70 ppm (quaternary carbons) .
  • FT-IR: Absorbance at 1100–1250 cm⁻¹ confirms C-O-C stretching .

Validation: Cross-reference with NIST database entries for analogous compounds .

Advanced: How can this compound be utilized in drug delivery systems or bioconjugation?

Answer:
The iodoethoxy group enables unique applications:

  • Radiolabeling: Substitute iodine-127 with iodine-125 for tracking in pharmacokinetic studies.
  • Linker Chemistry: Use the terminal hydroxyl group for conjugating drugs to targeting moieties (e.g., antibodies) via esterification or carbamate linkages .

Case Study: In Example 419 of EP 4 374 877 A2, a similar polyether was used to synthesize a spiropyran derivative with enhanced solubility for cancer therapeutics .

Advanced: What strategies mitigate iodine leaching during catalytic cycles in aqueous media?

Answer:

  • Ligand Design: Introduce chelating groups (e.g., pyridine) to stabilize the iodine center.
  • Phase-Transfer Catalysis: Use surfactants to localize the compound at water-organic interfaces, reducing hydrolysis .
  • Material Supports: Immobilize the compound on mesoporous silica or MOFs to limit solvent contact .

Basic: How should researchers address discrepancies in reported solubility data for this compound?

Answer:
Discrepancies often stem from impurities or measurement conditions. Standardize protocols:

  • Gravimetric Analysis: Saturate solvent at 25°C, filter, and evaporate to quantify dissolved mass.
  • Dynamic Light Scattering (DLS): Detect aggregation states affecting apparent solubility .

Documentation: Report temperature, solvent lot, and equilibration time to ensure reproducibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-
Reactant of Route 2
Reactant of Route 2
Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-

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